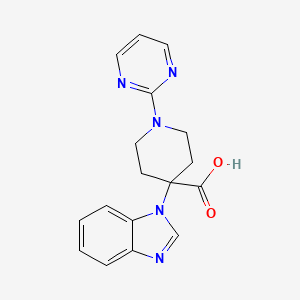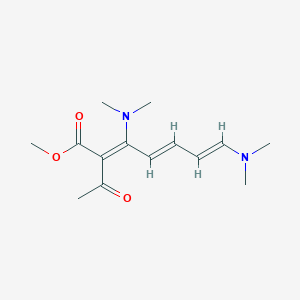![molecular formula C20H24N2O4S B5403846 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide, also known as BZP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. BZP belongs to the class of benzamides and is structurally similar to sulpiride, a well-known antipsychotic drug. In
Mecanismo De Acción
The exact mechanism of action of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a sigma receptor ligand. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been found to reduce locomotor activity and induce hypothermia. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has also been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, suggesting a potential role in modulating the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide in lab experiments is its relatively simple synthesis method. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is also structurally similar to sulpiride, which may allow for easier comparison of their effects. However, one limitation of using 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is its potential toxicity, as it has been shown to induce liver damage in animal models.
Direcciones Futuras
There are several potential future directions for research on 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide. In neuroscience, further studies could investigate the anxiolytic and antidepressant effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential as a treatment for anxiety and depression. In cancer research, studies could explore the anticancer effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential in combination with other cancer treatments. In immunology, further research could investigate the immune-modulating effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential in autoimmune diseases. Overall, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide shows promise as a potential therapeutic agent in various fields of research, and further studies are warranted to fully understand its effects and potential applications.
Métodos De Síntesis
The synthesis of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with N-benzylpiperidine to produce the final product, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In immunology, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to modulate the immune response and may have applications in autoimmune diseases.
Propiedades
IUPAC Name |
5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-8-7-17(14-18(19)20(21)23)27(24,25)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABCKRPQAJERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)

![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)
![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)